AVP-13358

Descripción

Propiedades

Número CAS |

459805-03-9 |

|---|---|

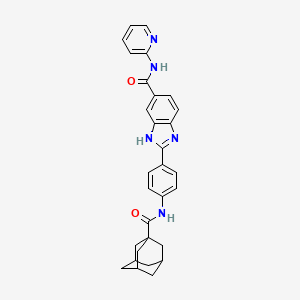

Fórmula molecular |

C30H29N5O2 |

Peso molecular |

491.6 g/mol |

Nombre IUPAC |

2-[4-(adamantane-1-carbonylamino)phenyl]-N-pyridin-2-yl-3H-benzimidazole-5-carboxamide |

InChI |

InChI=1S/C30H29N5O2/c36-28(35-26-3-1-2-10-31-26)22-6-9-24-25(14-22)34-27(33-24)21-4-7-23(8-5-21)32-29(37)30-15-18-11-19(16-30)13-20(12-18)17-30/h1-10,14,18-20H,11-13,15-17H2,(H,32,37)(H,33,34)(H,31,35,36) |

Clave InChI |

LUPHOOKVGNVAFT-UHFFFAOYSA-N |

SMILES canónico |

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)C5=NC6=C(N5)C=C(C=C6)C(=O)NC7=CC=CC=N7 |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

AVP-13358; AVP 13358; AVP13358; |

Origen del producto |

United States |

Foundational & Exploratory

AVP-13358: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

AVP-13358 is an investigational small molecule that has been evaluated for its potential therapeutic effects in immune-related disorders. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a focus on its molecular targets, signaling pathway modulation, and the experimental evidence that defines its pharmacological profile.

Core Mechanism of Action: Dual IgE Inhibition and CD23 Antagonism

This compound exerts its primary effects through a multi-pronged approach targeting the allergic inflammatory cascade. It is characterized as an orally active Immunoglobulin E (IgE) inhibitor and a CD23 antagonist. This dual activity is central to its potential efficacy in treating allergy and asthma.

The molecule belongs to a class of 2-(substituted phenyl)benzimidazole derivatives. Its mechanism involves the suppression of IgE-mediated immune responses. This compound has been shown to act directly on T cells, inhibiting the production and release of key cytokines involved in the allergic response, namely Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).

Furthermore, this compound targets critical cell surface receptors involved in the propagation of the allergic response. It specifically interacts with the B cell IgE receptor (CD23) on human monocytes and both the CD23 and IL-4 receptors on mouse B cells.

More broadly, compounds of this chemical class have been observed to disrupt Golgi apparatus processing by displacing resident Golgi proteins, which can lead to their degradation. This action has been linked to anti-proliferative and anti-viral effects.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's inhibitory activity.

| Parameter | Species | In Vitro/In Vivo | IC50 |

| IgE Inhibition | BALB/c mice | In Vitro | 3 nM |

| IgE Inhibition | BALB/c mice | In Vivo | 8 nM |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and potential experimental approaches, the following diagrams are provided.

Caption: this compound's multifaceted mechanism of action.

AVP-13358: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

AVP-13358 is an investigational small molecule that has been evaluated for its potential therapeutic effects in immune-related disorders. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, with a focus on its molecular targets, signaling pathway modulation, and the experimental evidence that defines its pharmacological profile.

Core Mechanism of Action: Dual IgE Inhibition and CD23 Antagonism

This compound exerts its primary effects through a multi-pronged approach targeting the allergic inflammatory cascade. It is characterized as an orally active Immunoglobulin E (IgE) inhibitor and a CD23 antagonist. This dual activity is central to its potential efficacy in treating allergy and asthma.

The molecule belongs to a class of 2-(substituted phenyl)benzimidazole derivatives. Its mechanism involves the suppression of IgE-mediated immune responses. This compound has been shown to act directly on T cells, inhibiting the production and release of key cytokines involved in the allergic response, namely Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).

Furthermore, this compound targets critical cell surface receptors involved in the propagation of the allergic response. It specifically interacts with the B cell IgE receptor (CD23) on human monocytes and both the CD23 and IL-4 receptors on mouse B cells.

More broadly, compounds of this chemical class have been observed to disrupt Golgi apparatus processing by displacing resident Golgi proteins, which can lead to their degradation. This action has been linked to anti-proliferative and anti-viral effects.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound's inhibitory activity.

| Parameter | Species | In Vitro/In Vivo | IC50 |

| IgE Inhibition | BALB/c mice | In Vitro | 3 nM |

| IgE Inhibition | BALB/c mice | In Vivo | 8 nM |

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and potential experimental approaches, the following diagrams are provided.

Caption: this compound's multifaceted mechanism of action.

No Publicly Available Information on AVP-13358

Following a comprehensive search of scientific literature, patent databases, and clinical trial registries, no public information was found regarding a compound designated as AVP-13358.

This lack of publicly available data prevents the creation of the requested in-depth technical guide on its discovery and synthesis. The designation "this compound" may correspond to one of the following scenarios:

-

An Internal Research Code: Pharmaceutical companies and research institutions often use internal, confidential codes for compounds in early-stage development. Information on these compounds is typically not released into the public domain until significant development milestones are reached, such as patent filing or the initiation of clinical trials.

-

A Discontinued Program: The development of the compound may have been terminated at a preclinical stage, and as a result, no data was ever published.

-

An Incorrect Identifier: There is a possibility that "this compound" is a misnomer or contains a typographical error.

Without any foundational information, it is not possible to provide the requested details, including quantitative data, experimental protocols, or diagrams of signaling pathways. If you have an alternative designation for this compound or access to proprietary information, please provide it to enable a more targeted search.

No Publicly Available Information on AVP-13358

Following a comprehensive search of scientific literature, patent databases, and clinical trial registries, no public information was found regarding a compound designated as AVP-13358.

This lack of publicly available data prevents the creation of the requested in-depth technical guide on its discovery and synthesis. The designation "this compound" may correspond to one of the following scenarios:

-

An Internal Research Code: Pharmaceutical companies and research institutions often use internal, confidential codes for compounds in early-stage development. Information on these compounds is typically not released into the public domain until significant development milestones are reached, such as patent filing or the initiation of clinical trials.

-

A Discontinued Program: The development of the compound may have been terminated at a preclinical stage, and as a result, no data was ever published.

-

An Incorrect Identifier: There is a possibility that "this compound" is a misnomer or contains a typographical error.

Without any foundational information, it is not possible to provide the requested details, including quantitative data, experimental protocols, or diagrams of signaling pathways. If you have an alternative designation for this compound or access to proprietary information, please provide it to enable a more targeted search.

In-Depth Technical Guide to the Biological Activity of AVP-13358

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVP-13358 is a novel small molecule inhibitor targeting key pathways in the allergic inflammatory response. This document provides a comprehensive overview of its biological activity, mechanism of action, and the experimental basis for these findings. This compound demonstrates potent inhibitory effects on immunoglobulin E (IgE) mediated processes and acts as a CD23 antagonist. Its development, initiated by Avanir Pharmaceuticals, has since been discontinued. This guide consolidates available preclinical data, offering insights into its therapeutic potential and the scientific investigations into its function.

Core Biological Activity: Dual Inhibition of IgE and CD23

This compound is characterized by its dual-action mechanism, targeting two critical components of the allergic cascade: Immunoglobulin E (IgE) and its low-affinity receptor, CD23 (FcεRII). This dual inhibition positions this compound as a potential therapeutic agent for allergic diseases such as asthma and allergic rhinitis.

The primary mode of action of this compound is the suppression of IgE-mediated immune responses.[1] It directly impacts T cells, leading to a reduction in the production and release of key pro-inflammatory cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[1] These cytokines are central to the pathophysiology of allergic inflammation, promoting B cell class switching to IgE, eosinophil activation, and airway hyperresponsiveness.

Furthermore, this compound targets the B cell IgE receptor, CD23, on human monocytes and both CD23 and IL-4 receptors on mouse B cells.[1] By antagonizing CD23, this compound can interfere with IgE-dependent antigen presentation and the subsequent amplification of the allergic response.

Quantitative Analysis of Biological Potency

The inhibitory activity of this compound on IgE has been quantified in preclinical studies. The following table summarizes the key potency metrics.

| Assay Type | Species | Parameter | Value (nM) |

| in vitro IgE Inhibition | BALB/c Mice | IC50 | 3 |

| in vivo IgE Inhibition | BALB/c Mice | IC50 | 8 |

Table 1: In vitro and in vivo potency of this compound in the inhibition of Immunoglobulin E.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by intervening in the signaling cascade that drives allergic inflammation. The proposed mechanism centers on the disruption of IgE and CD23-mediated pathways.

Experimental Methodologies

Detailed experimental protocols for the biological evaluation of this compound are outlined in the primary literature. The following summarizes the likely methodologies based on the available information.

In Vitro IgE Inhibition Assay

This assay is designed to determine the concentration of this compound required to inhibit 50% of IgE activity in a controlled, in vitro environment.

Protocol:

-

Cell Preparation: Spleen cells from BALB/c mice are harvested and cultured.

-

Stimulation: The cells are stimulated with lipopolysaccharide (LPS) and Interleukin-4 (IL-4) to induce IgE production.

-

Treatment: this compound is added to the cell cultures at a range of concentrations.

-

Incubation: The cultures are incubated for a period sufficient to allow for IgE production.

-

Measurement: The concentration of IgE in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The percentage of IgE inhibition is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.

In Vivo IgE Inhibition Assay

This assay assesses the efficacy of this compound in a living organism.

Protocol:

-

Animal Model: BALB/c mice are used as the model organism.

-

Sensitization: Mice are sensitized with an allergen (e.g., ovalbumin) to induce an IgE response.

-

Drug Administration: this compound is administered to the mice, typically orally, at various doses.

-

Antigen Challenge: Following a period of drug treatment, the mice are challenged with the allergen to trigger an acute allergic response.

-

Sample Collection: Blood samples are collected from the mice at predetermined time points after the challenge.

-

IgE Measurement: Serum IgE levels are quantified using ELISA.

-

Data Analysis: The extent of IgE inhibition is determined for each dose of this compound, and the in vivo IC50 is calculated.

Development and Discontinuation

This compound was initially developed by Avanir Pharmaceuticals, Inc. as a potential treatment for immune system diseases, infectious diseases, and otorhinolaryngologic diseases. However, its global research and development status is currently listed as discontinued. The reasons for the discontinuation of its development are not publicly available.

Conclusion

This compound is a potent, orally active inhibitor of IgE-mediated immune responses with a clear mechanism of action involving the suppression of pro-inflammatory cytokines and antagonism of the CD23 receptor. The preclinical data, particularly its low nanomolar IC50 values, demonstrated significant promise for the treatment of allergic conditions. While the development of this compound has been discontinued, the information gathered from its investigation provides valuable insights for the development of future anti-allergic therapies targeting the IgE and CD23 pathways. Further research into compounds with similar dual-action mechanisms may hold therapeutic potential.

References

In-Depth Technical Guide to the Biological Activity of AVP-13358

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVP-13358 is a novel small molecule inhibitor targeting key pathways in the allergic inflammatory response. This document provides a comprehensive overview of its biological activity, mechanism of action, and the experimental basis for these findings. This compound demonstrates potent inhibitory effects on immunoglobulin E (IgE) mediated processes and acts as a CD23 antagonist. Its development, initiated by Avanir Pharmaceuticals, has since been discontinued. This guide consolidates available preclinical data, offering insights into its therapeutic potential and the scientific investigations into its function.

Core Biological Activity: Dual Inhibition of IgE and CD23

This compound is characterized by its dual-action mechanism, targeting two critical components of the allergic cascade: Immunoglobulin E (IgE) and its low-affinity receptor, CD23 (FcεRII). This dual inhibition positions this compound as a potential therapeutic agent for allergic diseases such as asthma and allergic rhinitis.

The primary mode of action of this compound is the suppression of IgE-mediated immune responses.[1] It directly impacts T cells, leading to a reduction in the production and release of key pro-inflammatory cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[1] These cytokines are central to the pathophysiology of allergic inflammation, promoting B cell class switching to IgE, eosinophil activation, and airway hyperresponsiveness.

Furthermore, this compound targets the B cell IgE receptor, CD23, on human monocytes and both CD23 and IL-4 receptors on mouse B cells.[1] By antagonizing CD23, this compound can interfere with IgE-dependent antigen presentation and the subsequent amplification of the allergic response.

Quantitative Analysis of Biological Potency

The inhibitory activity of this compound on IgE has been quantified in preclinical studies. The following table summarizes the key potency metrics.

| Assay Type | Species | Parameter | Value (nM) |

| in vitro IgE Inhibition | BALB/c Mice | IC50 | 3 |

| in vivo IgE Inhibition | BALB/c Mice | IC50 | 8 |

Table 1: In vitro and in vivo potency of this compound in the inhibition of Immunoglobulin E.[1]

Signaling Pathway and Mechanism of Action

This compound exerts its biological effects by intervening in the signaling cascade that drives allergic inflammation. The proposed mechanism centers on the disruption of IgE and CD23-mediated pathways.

Experimental Methodologies

Detailed experimental protocols for the biological evaluation of this compound are outlined in the primary literature. The following summarizes the likely methodologies based on the available information.

In Vitro IgE Inhibition Assay

This assay is designed to determine the concentration of this compound required to inhibit 50% of IgE activity in a controlled, in vitro environment.

Protocol:

-

Cell Preparation: Spleen cells from BALB/c mice are harvested and cultured.

-

Stimulation: The cells are stimulated with lipopolysaccharide (LPS) and Interleukin-4 (IL-4) to induce IgE production.

-

Treatment: this compound is added to the cell cultures at a range of concentrations.

-

Incubation: The cultures are incubated for a period sufficient to allow for IgE production.

-

Measurement: The concentration of IgE in the cell culture supernatant is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The percentage of IgE inhibition is calculated for each concentration of this compound, and the IC50 value is determined by non-linear regression analysis.

In Vivo IgE Inhibition Assay

This assay assesses the efficacy of this compound in a living organism.

Protocol:

-

Animal Model: BALB/c mice are used as the model organism.

-

Sensitization: Mice are sensitized with an allergen (e.g., ovalbumin) to induce an IgE response.

-

Drug Administration: this compound is administered to the mice, typically orally, at various doses.

-

Antigen Challenge: Following a period of drug treatment, the mice are challenged with the allergen to trigger an acute allergic response.

-

Sample Collection: Blood samples are collected from the mice at predetermined time points after the challenge.

-

IgE Measurement: Serum IgE levels are quantified using ELISA.

-

Data Analysis: The extent of IgE inhibition is determined for each dose of this compound, and the in vivo IC50 is calculated.

Development and Discontinuation

This compound was initially developed by Avanir Pharmaceuticals, Inc. as a potential treatment for immune system diseases, infectious diseases, and otorhinolaryngologic diseases. However, its global research and development status is currently listed as discontinued. The reasons for the discontinuation of its development are not publicly available.

Conclusion

This compound is a potent, orally active inhibitor of IgE-mediated immune responses with a clear mechanism of action involving the suppression of pro-inflammatory cytokines and antagonism of the CD23 receptor. The preclinical data, particularly its low nanomolar IC50 values, demonstrated significant promise for the treatment of allergic conditions. While the development of this compound has been discontinued, the information gathered from its investigation provides valuable insights for the development of future anti-allergic therapies targeting the IgE and CD23 pathways. Further research into compounds with similar dual-action mechanisms may hold therapeutic potential.

References

AVP-13358: An In-Depth Technical Guide on a Novel IgE Inhibitor for Allergy and Asthma Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVP-13358, a novel 2-(substituted phenyl)benzimidazole derivative, emerged as a potent, orally active inhibitor of immunoglobulin E (IgE) with promising applications in the research of allergy and asthma. Developed by Avanir Pharmaceuticals, this small molecule demonstrated a multi-faceted mechanism of action, targeting key pathways in the allergic inflammatory cascade. Preclinical studies revealed its ability to suppress IgE-mediated immune responses, and it progressed to Phase I clinical trials. However, its development was later discontinued. This technical guide provides a comprehensive overview of this compound, consolidating available data on its mechanism of action, preclinical efficacy, and developmental history. It is intended to serve as a valuable resource for researchers in the fields of immunology and drug discovery.

Introduction

Allergic diseases, including asthma and allergic rhinitis, are characterized by an overactive immune response to otherwise harmless environmental antigens. This response is primarily driven by the production of IgE antibodies, which bind to high-affinity receptors (FcεRI) on mast cells and basophils. Subsequent allergen exposure triggers the cross-linking of these IgE molecules, leading to the degranulation of these cells and the release of a plethora of inflammatory mediators. Consequently, targeting the IgE pathway has been a cornerstone of therapeutic strategies for allergic conditions.

This compound was developed as a small molecule inhibitor aimed at modulating the allergic response at a fundamental level. Its oral bioavailability offered a potential advantage over injectable anti-IgE monoclonal antibody therapies. This document details the scientific foundation of this compound, presenting its mechanism of action, preclinical data, and a visualization of its role in the allergic cascade.

Mechanism of Action

This compound exerts its anti-allergic effects through a multi-pronged approach, primarily by inhibiting IgE and modulating key cellular and molecular components of the allergic inflammatory pathway.[1]

-

Direct Inhibition of IgE: this compound is a potent inhibitor of IgE production.[1]

-

Modulation of T-Cell Cytokines: The compound acts directly on T cells, inhibiting the production and release of critical Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[1] These cytokines are instrumental in promoting IgE synthesis, eosinophil activation, and airway hyperresponsiveness.

-

Targeting of B-Cell Receptors: this compound also targets the low-affinity IgE receptor, CD23 (FcεRII), on human monocytes and both CD23 and the IL-4 receptor on mouse B cells.[1] CD23 plays a complex role in the regulation of IgE synthesis.

The concerted action of this compound on these various targets disrupts the positive feedback loops that perpetuate the allergic inflammatory response.

Signaling Pathway Diagram

Preclinical Data

The preclinical efficacy of this compound was evaluated in in vitro and in vivo models, demonstrating its potent inhibitory effects on IgE production.

Quantitative Efficacy Data

| Parameter | Model System | IC50 Value | Reference |

| In Vitro IgE Inhibition | BALB/c Mice | 3 nM | [1] |

| In Vivo IgE Inhibition | BALB/c Mice | 8 nM | [1] |

Experimental Protocols

While the full detailed experimental protocols from the primary research are not publicly available, based on standard immunological techniques, the following represents a likely methodology for the key preclinical experiments.

In Vitro IgE Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on IgE production by murine splenocytes in vitro.

Methodology:

-

Cell Culture: Spleen cells are harvested from BALB/c mice and cultured in a suitable medium.

-

Stimulation: The cells are stimulated with lipopolysaccharide (LPS) and IL-4 to induce B-cell proliferation and IgE class switching.

-

Treatment: this compound is added to the cultures at various concentrations.

-

Incubation: The cells are incubated for a period of 7-10 days to allow for IgE production.

-

Quantification: The concentration of IgE in the culture supernatants is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Analysis: The IC50 value is calculated by plotting the percentage of IgE inhibition against the concentration of this compound.

In Vivo Ovalbumin-Induced IgE Production Model

Objective: To assess the in vivo efficacy of this compound in a mouse model of allergic sensitization.

Methodology:

-

Sensitization: BALB/c mice are sensitized to ovalbumin (OVA) through intraperitoneal injections of OVA emulsified in an adjuvant such as aluminum hydroxide.

-

Treatment: this compound is administered orally to the mice at various doses during the sensitization period.

-

Blood Collection: Blood samples are collected from the mice at specified time points.

-

IgE Measurement: The levels of OVA-specific IgE in the serum are quantified by ELISA.

-

Analysis: The dose-dependent effect of this compound on IgE production is evaluated.

Experimental Workflow Diagram

Clinical Development and Discontinuation

This compound advanced into Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans.[2][3] Interim results from a single dose escalation trial in October 2003 indicated that the orally administered drug was well-tolerated and achieved biologically relevant plasma concentrations even at low doses.[3] A second safety trial was anticipated in 2004.[3] By 2005, this compound had completed Phase Ib safety trials.[4]

Despite these early positive indications, the development of this compound was ultimately discontinued. A 2007 SEC filing by Avanir Pharmaceuticals stated that due to limited resources and a lack of partnership interest, the company had decided to cease prosecuting patents associated with the program and did not expect to continue with further development efforts.[5]

Conclusion

This compound represented a promising oral therapeutic candidate for the treatment of allergy and asthma. Its novel mechanism of action, targeting multiple key components of the allergic inflammatory cascade, including the direct inhibition of IgE and modulation of T-cell cytokines and B-cell receptors, set it apart. The preclinical data demonstrated its high potency in both in vitro and in vivo models. Although the clinical development of this compound was halted, the information gathered from its research provides valuable insights for the continued exploration of small molecule inhibitors for allergic diseases. The multifaceted approach of this compound underscores the potential of simultaneously targeting multiple pathways to achieve a more comprehensive control of the complex allergic response. This technical guide serves as a repository of the available knowledge on this compound, offering a foundation for future research in this critical area of immunology and drug development.

References

AVP-13358: An In-Depth Technical Guide on a Novel IgE Inhibitor for Allergy and Asthma Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

AVP-13358, a novel 2-(substituted phenyl)benzimidazole derivative, emerged as a potent, orally active inhibitor of immunoglobulin E (IgE) with promising applications in the research of allergy and asthma. Developed by Avanir Pharmaceuticals, this small molecule demonstrated a multi-faceted mechanism of action, targeting key pathways in the allergic inflammatory cascade. Preclinical studies revealed its ability to suppress IgE-mediated immune responses, and it progressed to Phase I clinical trials. However, its development was later discontinued. This technical guide provides a comprehensive overview of this compound, consolidating available data on its mechanism of action, preclinical efficacy, and developmental history. It is intended to serve as a valuable resource for researchers in the fields of immunology and drug discovery.

Introduction

Allergic diseases, including asthma and allergic rhinitis, are characterized by an overactive immune response to otherwise harmless environmental antigens. This response is primarily driven by the production of IgE antibodies, which bind to high-affinity receptors (FcεRI) on mast cells and basophils. Subsequent allergen exposure triggers the cross-linking of these IgE molecules, leading to the degranulation of these cells and the release of a plethora of inflammatory mediators. Consequently, targeting the IgE pathway has been a cornerstone of therapeutic strategies for allergic conditions.

This compound was developed as a small molecule inhibitor aimed at modulating the allergic response at a fundamental level. Its oral bioavailability offered a potential advantage over injectable anti-IgE monoclonal antibody therapies. This document details the scientific foundation of this compound, presenting its mechanism of action, preclinical data, and a visualization of its role in the allergic cascade.

Mechanism of Action

This compound exerts its anti-allergic effects through a multi-pronged approach, primarily by inhibiting IgE and modulating key cellular and molecular components of the allergic inflammatory pathway.[1]

-

Direct Inhibition of IgE: this compound is a potent inhibitor of IgE production.[1]

-

Modulation of T-Cell Cytokines: The compound acts directly on T cells, inhibiting the production and release of critical Th2 cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13).[1] These cytokines are instrumental in promoting IgE synthesis, eosinophil activation, and airway hyperresponsiveness.

-

Targeting of B-Cell Receptors: this compound also targets the low-affinity IgE receptor, CD23 (FcεRII), on human monocytes and both CD23 and the IL-4 receptor on mouse B cells.[1] CD23 plays a complex role in the regulation of IgE synthesis.

The concerted action of this compound on these various targets disrupts the positive feedback loops that perpetuate the allergic inflammatory response.

Signaling Pathway Diagram

Preclinical Data

The preclinical efficacy of this compound was evaluated in in vitro and in vivo models, demonstrating its potent inhibitory effects on IgE production.

Quantitative Efficacy Data

| Parameter | Model System | IC50 Value | Reference |

| In Vitro IgE Inhibition | BALB/c Mice | 3 nM | [1] |

| In Vivo IgE Inhibition | BALB/c Mice | 8 nM | [1] |

Experimental Protocols

While the full detailed experimental protocols from the primary research are not publicly available, based on standard immunological techniques, the following represents a likely methodology for the key preclinical experiments.

In Vitro IgE Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on IgE production by murine splenocytes in vitro.

Methodology:

-

Cell Culture: Spleen cells are harvested from BALB/c mice and cultured in a suitable medium.

-

Stimulation: The cells are stimulated with lipopolysaccharide (LPS) and IL-4 to induce B-cell proliferation and IgE class switching.

-

Treatment: this compound is added to the cultures at various concentrations.

-

Incubation: The cells are incubated for a period of 7-10 days to allow for IgE production.

-

Quantification: The concentration of IgE in the culture supernatants is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Analysis: The IC50 value is calculated by plotting the percentage of IgE inhibition against the concentration of this compound.

In Vivo Ovalbumin-Induced IgE Production Model

Objective: To assess the in vivo efficacy of this compound in a mouse model of allergic sensitization.

Methodology:

-

Sensitization: BALB/c mice are sensitized to ovalbumin (OVA) through intraperitoneal injections of OVA emulsified in an adjuvant such as aluminum hydroxide.

-

Treatment: this compound is administered orally to the mice at various doses during the sensitization period.

-

Blood Collection: Blood samples are collected from the mice at specified time points.

-

IgE Measurement: The levels of OVA-specific IgE in the serum are quantified by ELISA.

-

Analysis: The dose-dependent effect of this compound on IgE production is evaluated.

Experimental Workflow Diagram

Clinical Development and Discontinuation

This compound advanced into Phase I clinical trials to evaluate its safety, tolerability, and pharmacokinetics in humans.[2][3] Interim results from a single dose escalation trial in October 2003 indicated that the orally administered drug was well-tolerated and achieved biologically relevant plasma concentrations even at low doses.[3] A second safety trial was anticipated in 2004.[3] By 2005, this compound had completed Phase Ib safety trials.[4]

Despite these early positive indications, the development of this compound was ultimately discontinued. A 2007 SEC filing by Avanir Pharmaceuticals stated that due to limited resources and a lack of partnership interest, the company had decided to cease prosecuting patents associated with the program and did not expect to continue with further development efforts.[5]

Conclusion

This compound represented a promising oral therapeutic candidate for the treatment of allergy and asthma. Its novel mechanism of action, targeting multiple key components of the allergic inflammatory cascade, including the direct inhibition of IgE and modulation of T-cell cytokines and B-cell receptors, set it apart. The preclinical data demonstrated its high potency in both in vitro and in vivo models. Although the clinical development of this compound was halted, the information gathered from its research provides valuable insights for the continued exploration of small molecule inhibitors for allergic diseases. The multifaceted approach of this compound underscores the potential of simultaneously targeting multiple pathways to achieve a more comprehensive control of the complex allergic response. This technical guide serves as a repository of the available knowledge on this compound, offering a foundation for future research in this critical area of immunology and drug development.

References

AVP-13358: An In-depth Analysis of its Impact on Cytokine Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVP-13358 is a novel, orally active small molecule that has been investigated for its potential therapeutic applications in allergic diseases. Identified as a potent inhibitor of immunoglobulin E (IgE), this compound also demonstrates significant activity in modulating cytokine release, a critical component of the inflammatory cascade in allergic and asthmatic responses. This technical guide provides a comprehensive overview of the effects of this compound on cytokine release, detailing its mechanism of action, summarizing key experimental findings, and outlining the methodologies used in its evaluation.

Core Mechanism of Action

This compound is a 2-(substituted phenyl)benzimidazole derivative that functions as a CD23 antagonist and an IgE inhibitor.[1] Its primary mechanism involves the suppression of IgE-mediated immune responses.[2] this compound exerts its effects by directly targeting T cells, leading to the inhibition of the production and release of key Th2 cytokines.[2] Furthermore, it targets the B cell IgE receptor (CD23) on human monocytes and the CD23 and IL-4 receptors on mouse B cells, thereby interfering with crucial pathways in the allergic response.[2]

Effect on Cytokine Release: Quantitative Data

While the full text of the primary research article detailing the specific IC50 values for cytokine inhibition by this compound is not publicly available, the compound has been reported to potently inhibit the release of several key cytokines involved in allergic inflammation. The following table summarizes the known effects of this compound on cytokine release based on available information.

| Cytokine | Cell Type | Effect of this compound | Potency (IC50) | Reference |

| IL-4 | T cells | Inhibition of production and release | Data not publicly available | [2] |

| IL-5 | T cells | Inhibition of production and release | Data not publicly available | [2] |

| IL-13 | T cells | Inhibition of production and release | Data not publicly available | [2] |

Experimental Protocols

The evaluation of the effect of this compound on cytokine release likely involved standard in vitro immunological assays. Below are detailed hypothetical methodologies for the key experiments that would have been conducted.

In Vitro T-Cell Cytokine Release Assay

Objective: To determine the dose-dependent effect of this compound on the production and release of IL-4, IL-5, and IL-13 from activated T cells.

Methodology:

-

T-Cell Isolation: Primary T cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy human donors or from the spleens of experimental animals (e.g., BALB/c mice) using negative selection magnetic beads.

-

Cell Culture: Isolated T cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

-

T-Cell Activation: T cells are stimulated with anti-CD3 and anti-CD28 antibodies, or with a combination of phorbol (B1677699) 12-myristate 13-acetate (PMA) and ionomycin, to induce activation and cytokine production.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the T-cell cultures at a range of concentrations. A vehicle control (DMSO alone) is also included.

-

Incubation: The treated T cells are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Supernatant Collection: After incubation, the cell culture supernatants are collected by centrifugation to remove cells and debris.

-

Cytokine Quantification: The concentrations of IL-4, IL-5, and IL-13 in the supernatants are measured using a multiplex cytokine bead array (CBA) or by individual enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: The results are expressed as the percentage of inhibition of cytokine release compared to the vehicle control. The IC50 values are calculated using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The inhibitory effect of this compound on cytokine release is mediated through its interaction with key signaling pathways in T cells. The following diagrams, generated using the DOT language, illustrate the potential signaling cascade affected by this compound and a typical experimental workflow for its evaluation.

References

AVP-13358: An In-depth Analysis of its Impact on Cytokine Release

For Researchers, Scientists, and Drug Development Professionals

Introduction

AVP-13358 is a novel, orally active small molecule that has been investigated for its potential therapeutic applications in allergic diseases. Identified as a potent inhibitor of immunoglobulin E (IgE), this compound also demonstrates significant activity in modulating cytokine release, a critical component of the inflammatory cascade in allergic and asthmatic responses. This technical guide provides a comprehensive overview of the effects of this compound on cytokine release, detailing its mechanism of action, summarizing key experimental findings, and outlining the methodologies used in its evaluation.

Core Mechanism of Action

This compound is a 2-(substituted phenyl)benzimidazole derivative that functions as a CD23 antagonist and an IgE inhibitor.[1] Its primary mechanism involves the suppression of IgE-mediated immune responses.[2] this compound exerts its effects by directly targeting T cells, leading to the inhibition of the production and release of key Th2 cytokines.[2] Furthermore, it targets the B cell IgE receptor (CD23) on human monocytes and the CD23 and IL-4 receptors on mouse B cells, thereby interfering with crucial pathways in the allergic response.[2]

Effect on Cytokine Release: Quantitative Data

While the full text of the primary research article detailing the specific IC50 values for cytokine inhibition by this compound is not publicly available, the compound has been reported to potently inhibit the release of several key cytokines involved in allergic inflammation. The following table summarizes the known effects of this compound on cytokine release based on available information.

| Cytokine | Cell Type | Effect of this compound | Potency (IC50) | Reference |

| IL-4 | T cells | Inhibition of production and release | Data not publicly available | [2] |

| IL-5 | T cells | Inhibition of production and release | Data not publicly available | [2] |

| IL-13 | T cells | Inhibition of production and release | Data not publicly available | [2] |

Experimental Protocols

The evaluation of the effect of this compound on cytokine release likely involved standard in vitro immunological assays. Below are detailed hypothetical methodologies for the key experiments that would have been conducted.

In Vitro T-Cell Cytokine Release Assay

Objective: To determine the dose-dependent effect of this compound on the production and release of IL-4, IL-5, and IL-13 from activated T cells.

Methodology:

-

T-Cell Isolation: Primary T cells are isolated from peripheral blood mononuclear cells (PBMCs) of healthy human donors or from the spleens of experimental animals (e.g., BALB/c mice) using negative selection magnetic beads.

-

Cell Culture: Isolated T cells are cultured in complete RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.

-

T-Cell Activation: T cells are stimulated with anti-CD3 and anti-CD28 antibodies, or with a combination of phorbol 12-myristate 13-acetate (PMA) and ionomycin, to induce activation and cytokine production.

-

Compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the T-cell cultures at a range of concentrations. A vehicle control (DMSO alone) is also included.

-

Incubation: The treated T cells are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

Supernatant Collection: After incubation, the cell culture supernatants are collected by centrifugation to remove cells and debris.

-

Cytokine Quantification: The concentrations of IL-4, IL-5, and IL-13 in the supernatants are measured using a multiplex cytokine bead array (CBA) or by individual enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: The results are expressed as the percentage of inhibition of cytokine release compared to the vehicle control. The IC50 values are calculated using non-linear regression analysis.

Signaling Pathways and Experimental Workflows

The inhibitory effect of this compound on cytokine release is mediated through its interaction with key signaling pathways in T cells. The following diagrams, generated using the DOT language, illustrate the potential signaling cascade affected by this compound and a typical experimental workflow for its evaluation.

References

Technical Whitepaper: Anti-Proliferative Effects of [Insert Compound Name]

As of late 2025, there is no publicly available scientific literature, clinical trial data, or public database information detailing a compound with the identifier "AVP-13358." This designation may correspond to an internal, preclinical research code that has not yet been disclosed in publications, or it may be an alternative or erroneous identifier.

Therefore, a detailed technical guide on the anti-proliferative effects of a compound named this compound cannot be constructed based on existing public information.

However, to fulfill the user's request for a structured technical document, a template is provided below. This template is designed to be populated with specific data once it becomes available and follows the requested formatting for data presentation, experimental protocols, and visualizations.

Audience: Researchers, scientists, and drug development professionals.

Quantitative Summary of Anti-Proliferative Activity

This section summarizes the key in vitro data for [Insert Compound Name]'s effect on cell proliferation across various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Notes |

| e.g., MCF-7 | Breast Adenocarcinoma | Data | e.g., CellTiter-Glo® | e.g., 72-hour exposure |

| e.g., A549 | Lung Carcinoma | Data | e.g., MTT Assay | e.g., 72-hour exposure |

| e.g., HCT116 | Colorectal Carcinoma | Data | e.g., SRB Assay | e.g., 48-hour exposure |

| e.g., PC-3 | Prostate Adenocarcinoma | Data | e.g., BrdU Incorporation | e.g., 24-hour exposure |

Table 1: Summary of in vitro anti-proliferative activity.

Detailed Experimental Protocols

The following are representative protocols for assays commonly used to determine anti-proliferative effects.

2.1. Protocol: Cell Viability Assessment via Luminescent ATP Assay (e.g., CellTiter-Glo®)

-

Cell Seeding: Target cells are seeded into opaque-walled 96-well plates at a pre-determined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium and incubated for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: A 10-point serial dilution of the test compound is prepared in DMSO. These dilutions are then further diluted in culture medium to achieve the final desired concentrations with a constant DMSO concentration (e.g., ≤0.1%).

-

Treatment: 10 µL of the diluted compound or vehicle control is added to the respective wells.

-

Incubation: The plate is incubated for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.

-

Lysis and Signal Generation: The plate is equilibrated to room temperature for 30 minutes. 100 µL of the luminescent ATP assay reagent is added to each well. The plate is placed on an orbital shaker for 2 minutes to induce cell lysis.

-

Signal Stabilization: The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Luminescence is recorded using a plate reader. Data are normalized to vehicle-treated controls, and IC50 curves are generated using a four-parameter logistic regression model.

Caption: Workflow for a typical cell viability assay.

Putative Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that a novel anti-proliferative agent might inhibit.

Caption: A hypothetical kinase cascade inhibited by an agent.

Technical Whitepaper: Anti-Proliferative Effects of [Insert Compound Name]

As of late 2025, there is no publicly available scientific literature, clinical trial data, or public database information detailing a compound with the identifier "AVP-13358." This designation may correspond to an internal, preclinical research code that has not yet been disclosed in publications, or it may be an alternative or erroneous identifier.

Therefore, a detailed technical guide on the anti-proliferative effects of a compound named this compound cannot be constructed based on existing public information.

However, to fulfill the user's request for a structured technical document, a template is provided below. This template is designed to be populated with specific data once it becomes available and follows the requested formatting for data presentation, experimental protocols, and visualizations.

Audience: Researchers, scientists, and drug development professionals.

Quantitative Summary of Anti-Proliferative Activity

This section summarizes the key in vitro data for [Insert Compound Name]'s effect on cell proliferation across various cancer cell lines.

| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Notes |

| e.g., MCF-7 | Breast Adenocarcinoma | Data | e.g., CellTiter-Glo® | e.g., 72-hour exposure |

| e.g., A549 | Lung Carcinoma | Data | e.g., MTT Assay | e.g., 72-hour exposure |

| e.g., HCT116 | Colorectal Carcinoma | Data | e.g., SRB Assay | e.g., 48-hour exposure |

| e.g., PC-3 | Prostate Adenocarcinoma | Data | e.g., BrdU Incorporation | e.g., 24-hour exposure |

Table 1: Summary of in vitro anti-proliferative activity.

Detailed Experimental Protocols

The following are representative protocols for assays commonly used to determine anti-proliferative effects.

2.1. Protocol: Cell Viability Assessment via Luminescent ATP Assay (e.g., CellTiter-Glo®)

-

Cell Seeding: Target cells are seeded into opaque-walled 96-well plates at a pre-determined density (e.g., 2,000-10,000 cells/well) in 100 µL of complete growth medium and incubated for 24 hours at 37°C, 5% CO₂.

-

Compound Preparation: A 10-point serial dilution of the test compound is prepared in DMSO. These dilutions are then further diluted in culture medium to achieve the final desired concentrations with a constant DMSO concentration (e.g., ≤0.1%).

-

Treatment: 10 µL of the diluted compound or vehicle control is added to the respective wells.

-

Incubation: The plate is incubated for a specified period (e.g., 72 hours) at 37°C, 5% CO₂.

-

Lysis and Signal Generation: The plate is equilibrated to room temperature for 30 minutes. 100 µL of the luminescent ATP assay reagent is added to each well. The plate is placed on an orbital shaker for 2 minutes to induce cell lysis.

-

Signal Stabilization: The plate is incubated at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Luminescence is recorded using a plate reader. Data are normalized to vehicle-treated controls, and IC50 curves are generated using a four-parameter logistic regression model.

Caption: Workflow for a typical cell viability assay.

Putative Signaling Pathway

This diagram illustrates a hypothetical signaling pathway that a novel anti-proliferative agent might inhibit.

Caption: A hypothetical kinase cascade inhibited by an agent.

In-Depth Technical Guide: Antiviral Properties of AVP-13358

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

AVP-13358, a novel 2-phenylbenzimidazole derivative, has demonstrated potential antiviral activity through a host-targeted mechanism. This document provides a comprehensive overview of its core antiviral properties, mechanism of action, and the experimental protocols utilized in its evaluation. The primary antiviral activity of this compound and its analogs stems from the disruption of the host cell's Golgi apparatus, an organelle crucial for the lifecycle of numerous viruses. This host-centric approach offers a promising alternative to direct-acting antivirals, which are often susceptible to the development of viral resistance.

Core Antiviral Mechanism of Action

This compound is part of a class of compounds, including 2-phenylimidazopyridines, that exert their antiviral effects by targeting the host cell's Golgi apparatus.[1] Many viruses rely on the Golgi complex for the processing, envelopment, and trafficking of viral proteins and particles.[1] By disrupting the structure and function of the Golgi, this compound and its analogs inhibit the propagation of a range of viruses that are dependent on this organelle for their replication cycle.[1] This mechanism of action suggests a broad-spectrum potential against various viral families.

Signaling Pathway and Cellular Disruption

The precise signaling pathway by which this compound induces Golgi disruption is a subject of ongoing research. However, the available evidence points to a mechanism that interferes with the structural integrity and trafficking functions of the Golgi complex. This disruption prevents the proper maturation and transport of viral components, ultimately leading to a significant reduction in the production of infectious virions.

Quantitative Antiviral Activity

Studies on the broader class of 2-phenylbenzimidazoles and the more potent 2-phenylimidazopyridines have provided quantitative data on their antiviral efficacy. While specific data for this compound is part of a larger dataset, the following table summarizes the activity of representative compounds from this class against key viruses. This data is derived from in vitro cell-based assays.

| Compound Class | Virus | Assay | IC50 (µM) | Cell Line | Reference |

| 2-Phenylimidazopyridines | Herpes Simplex Virus 2 (HSV-2) | Plaque Reduction | Varies by analog | Vero | [1] |

| 2-Phenylimidazopyridines | Vaccinia Virus | Cytopathic Effect | Varies by analog | Vero | [1] |

Note: Specific IC50 values for this compound are not publicly available as a distinct data point but are encompassed within the broader study of this chemical series.

Experimental Protocols

The evaluation of the antiviral properties of this compound and its analogs involves standard virological and cell biology techniques. The following are detailed methodologies for key experiments.

In Vitro Antiviral Plaque Reduction Assay

This assay is a gold standard for quantifying the ability of a compound to inhibit viral infection and spread.

Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).

Materials:

-

Vero cells (or other susceptible cell line)

-

Herpes Simplex Virus 2 (HSV-2) stock of known titer

-

This compound stock solution in DMSO

-

Cell culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS)

-

Methylcellulose overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed Vero cells in 6-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

-

Infection: Aspirate the growth medium from the cells and infect with a dilution of HSV-2 calculated to produce approximately 50-100 plaques per well.

-

Compound Addition: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of this compound or a vehicle control (DMSO).

-

Overlay: After a further incubation period, aspirate the compound-containing medium and overlay the cells with methylcellulose medium to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

-

Staining: Aspirate the overlay and stain the cell monolayer with crystal violet. Gently wash the wells to remove excess stain.

-

Plaque Counting: Count the number of plaques in each well.

-

IC50 Calculation: The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control.

Golgi Apparatus Disruption Assay

This assay visualizes the effect of the compound on the morphology of the Golgi apparatus.

Objective: To qualitatively and quantitatively assess the disruption of the Golgi apparatus in cells treated with this compound.

Materials:

-

HeLa or other suitable cells with a distinct Golgi morphology

-

This compound stock solution in DMSO

-

Antibodies against a Golgi marker protein (e.g., GM130)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Confocal microscope

Procedure:

-

Cell Culture: Grow cells on glass coverslips.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a defined period.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

Immunostaining: Incubate the cells with the primary antibody against the Golgi marker, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Microscopy: Mount the coverslips on microscope slides and visualize the Golgi morphology using a confocal microscope.

-

Analysis: Compare the Golgi structure in treated cells to that in vehicle-treated control cells. Disruption is characterized by the fragmentation and dispersal of the Golgi ribbon.

Conclusion and Future Directions

This compound represents a class of antiviral compounds with a novel, host-targeted mechanism of action. By disrupting the Golgi apparatus, it has the potential to be effective against a range of viruses that depend on this organelle for their replication. Further research is warranted to elucidate the specific molecular targets within the Golgi and to conduct in vivo efficacy studies against a broader spectrum of viral pathogens. The development of such host-targeted antivirals could provide a valuable tool in combating emerging viral threats and overcoming the challenge of drug resistance.

References

In-Depth Technical Guide: Antiviral Properties of AVP-13358

For the Attention of Researchers, Scientists, and Drug Development Professionals

Executive Summary

AVP-13358, a novel 2-phenylbenzimidazole (B57529) derivative, has demonstrated potential antiviral activity through a host-targeted mechanism. This document provides a comprehensive overview of its core antiviral properties, mechanism of action, and the experimental protocols utilized in its evaluation. The primary antiviral activity of this compound and its analogs stems from the disruption of the host cell's Golgi apparatus, an organelle crucial for the lifecycle of numerous viruses. This host-centric approach offers a promising alternative to direct-acting antivirals, which are often susceptible to the development of viral resistance.

Core Antiviral Mechanism of Action

This compound is part of a class of compounds, including 2-phenylimidazopyridines, that exert their antiviral effects by targeting the host cell's Golgi apparatus.[1] Many viruses rely on the Golgi complex for the processing, envelopment, and trafficking of viral proteins and particles.[1] By disrupting the structure and function of the Golgi, this compound and its analogs inhibit the propagation of a range of viruses that are dependent on this organelle for their replication cycle.[1] This mechanism of action suggests a broad-spectrum potential against various viral families.

Signaling Pathway and Cellular Disruption

The precise signaling pathway by which this compound induces Golgi disruption is a subject of ongoing research. However, the available evidence points to a mechanism that interferes with the structural integrity and trafficking functions of the Golgi complex. This disruption prevents the proper maturation and transport of viral components, ultimately leading to a significant reduction in the production of infectious virions.

Quantitative Antiviral Activity

Studies on the broader class of 2-phenylbenzimidazoles and the more potent 2-phenylimidazopyridines have provided quantitative data on their antiviral efficacy. While specific data for this compound is part of a larger dataset, the following table summarizes the activity of representative compounds from this class against key viruses. This data is derived from in vitro cell-based assays.

| Compound Class | Virus | Assay | IC50 (µM) | Cell Line | Reference |

| 2-Phenylimidazopyridines | Herpes Simplex Virus 2 (HSV-2) | Plaque Reduction | Varies by analog | Vero | [1] |

| 2-Phenylimidazopyridines | Vaccinia Virus | Cytopathic Effect | Varies by analog | Vero | [1] |

Note: Specific IC50 values for this compound are not publicly available as a distinct data point but are encompassed within the broader study of this chemical series.

Experimental Protocols

The evaluation of the antiviral properties of this compound and its analogs involves standard virological and cell biology techniques. The following are detailed methodologies for key experiments.

In Vitro Antiviral Plaque Reduction Assay

This assay is a gold standard for quantifying the ability of a compound to inhibit viral infection and spread.

Objective: To determine the concentration of this compound required to reduce the number of viral plaques by 50% (IC50).

Materials:

-

Vero cells (or other susceptible cell line)

-

Herpes Simplex Virus 2 (HSV-2) stock of known titer

-

This compound stock solution in DMSO

-

Cell culture medium (e.g., DMEM) with 2% fetal bovine serum (FBS)

-

Methylcellulose (B11928114) overlay medium

-

Crystal violet staining solution

Procedure:

-

Cell Seeding: Seed Vero cells in 6-well plates and incubate until a confluent monolayer is formed.

-

Compound Dilution: Prepare serial dilutions of this compound in cell culture medium.

-

Infection: Aspirate the growth medium from the cells and infect with a dilution of HSV-2 calculated to produce approximately 50-100 plaques per well.

-

Compound Addition: After a 1-hour adsorption period, remove the viral inoculum and add the different concentrations of this compound or a vehicle control (DMSO).

-

Overlay: After a further incubation period, aspirate the compound-containing medium and overlay the cells with methylcellulose medium to restrict viral spread to adjacent cells.

-

Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

-

Staining: Aspirate the overlay and stain the cell monolayer with crystal violet. Gently wash the wells to remove excess stain.

-

Plaque Counting: Count the number of plaques in each well.

-

IC50 Calculation: The IC50 value is calculated as the concentration of this compound that reduces the number of plaques by 50% compared to the vehicle control.

Golgi Apparatus Disruption Assay

This assay visualizes the effect of the compound on the morphology of the Golgi apparatus.

Objective: To qualitatively and quantitatively assess the disruption of the Golgi apparatus in cells treated with this compound.

Materials:

-

HeLa or other suitable cells with a distinct Golgi morphology

-

This compound stock solution in DMSO

-

Antibodies against a Golgi marker protein (e.g., GM130)

-

Fluorescently labeled secondary antibodies

-

DAPI for nuclear staining

-

Confocal microscope

Procedure:

-

Cell Culture: Grow cells on glass coverslips.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a defined period.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with a detergent like Triton X-100.

-

Immunostaining: Incubate the cells with the primary antibody against the Golgi marker, followed by the fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Microscopy: Mount the coverslips on microscope slides and visualize the Golgi morphology using a confocal microscope.

-

Analysis: Compare the Golgi structure in treated cells to that in vehicle-treated control cells. Disruption is characterized by the fragmentation and dispersal of the Golgi ribbon.

Conclusion and Future Directions

This compound represents a class of antiviral compounds with a novel, host-targeted mechanism of action. By disrupting the Golgi apparatus, it has the potential to be effective against a range of viruses that depend on this organelle for their replication. Further research is warranted to elucidate the specific molecular targets within the Golgi and to conduct in vivo efficacy studies against a broader spectrum of viral pathogens. The development of such host-targeted antivirals could provide a valuable tool in combating emerging viral threats and overcoming the challenge of drug resistance.

References

AVP-13358 target identification and validation

An in-depth analysis of the available scientific literature reveals that AVP-13358 is a potent, orally active small molecule inhibitor of immunoglobulin E (IgE) and the low-affinity IgE receptor, CD23 (FcεRII). Initially developed by Avanir Pharmaceuticals for the treatment of allergic asthma and other immune-related disorders, its clinical development has since been discontinued. This technical guide provides a comprehensive overview of the target identification and validation of this compound, based on the available data.

Chemical Structure and Properties

This compound is a 2-(substituted phenyl)benzimidazole derivative. Its chemical formula is C30H29N5O2, and it has a molecular weight of 491.59 g/mol . The specific IUPAC name is 1H-Benzimidazole-5-carboxamide, N-2-pyridinyl-2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)phenyl)-.

Primary Targets and Mechanism of Action

The primary molecular targets of this compound identified through preclinical studies are CD23 and the signaling pathways downstream of IgE activation.[1][2] this compound exerts its therapeutic effects through a multi-faceted mechanism of action primarily centered on the inhibition of the allergic inflammatory cascade.

Target Identification

The identification of CD23 and IgE-mediated pathways as the primary targets of this compound likely stemmed from screening assays designed to identify inhibitors of allergic responses. The 2-phenylbenzimidazole scaffold has been explored for its anti-allergic and anti-inflammatory properties.

Target Validation

The validation of these targets was likely achieved through a series of in vitro and in vivo experiments demonstrating the compound's ability to modulate specific biological processes.

In Vitro Validation:

-

IgE Inhibition: this compound has been shown to be a potent inhibitor of IgE.[2]

-

CD23 Antagonism: The compound acts as a CD23 antagonist, interfering with its role in IgE regulation and antigen presentation.[1]

-

Cytokine Release Inhibition: this compound directly acts on T cells to inhibit the production and release of key allergic-response cytokines, including IL-4, IL-5, and IL-13.[2]

-

B-cell and Monocyte Modulation: The compound also targets the B-cell IgE receptor (CD23) on human monocytes and the CD23 and IL-4 receptors on mouse B cells.[2]

In Vivo Validation:

-

Preclinical studies in BALB/c mice demonstrated the potent in vivo efficacy of this compound in suppressing IgE-mediated immune responses.[2]

Quantitative Data

The following table summarizes the available quantitative data for this compound's biological activity.

| Parameter | Species | Assay Type | Value (nM) | Reference |

| IC50 (IgE Inhibition) | Mouse (BALB/c) | In Vitro | 3 | [2] |

| IC50 (IgE Inhibition) | Mouse (BALB/c) | In Vivo | 8 | [2] |

Experimental Protocols

While the full detailed experimental protocols from the primary publication are not publicly available, based on standard immunological and pharmacological techniques, the following methodologies were likely employed for the target identification and validation of this compound.

Enzyme-Linked Immunosorbent Assay (ELISA) for IgE Inhibition

This assay would have been used to determine the in vitro IC50 value for IgE inhibition.

-

Principle: A multi-well plate is coated with an antigen that binds to IgE. A known concentration of IgE is then added along with varying concentrations of this compound. The amount of IgE that binds to the antigen is then detected using an enzyme-linked secondary antibody that recognizes IgE. The signal produced by the enzyme's substrate is inversely proportional to the inhibitory activity of this compound.

-

Methodology:

-

Coat 96-well plates with the relevant allergen (e.g., ovalbumin).

-

Block non-specific binding sites.

-

Add a fixed concentration of IgE and serial dilutions of this compound to the wells.

-

Incubate to allow for IgE binding to the antigen.

-

Wash the wells to remove unbound IgE and this compound.

-

Add a horseradish peroxidase (HRP)-conjugated anti-IgE antibody.

-

Incubate and wash.

-

Add a colorimetric HRP substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the IC50 value from the dose-response curve.

-

Cell-Based Assays for Cytokine Release

To assess the effect of this compound on T-cell cytokine production, a cell-based assay would have been utilized.

-

Principle: T cells are stimulated in vitro to produce cytokines in the presence and absence of this compound. The concentration of cytokines in the cell culture supernatant is then measured.

-

Methodology:

-

Isolate T cells from spleen or peripheral blood of mice or human donors.

-

Culture the T cells in the presence of a T-cell activator (e.g., anti-CD3/CD28 antibodies or a specific antigen).

-

Add varying concentrations of this compound to the cultures.

-

Incubate for a specified period (e.g., 24-72 hours).

-

Collect the cell culture supernatants.

-

Measure the concentrations of IL-4, IL-5, and IL-13 using specific ELISAs or a multiplex cytokine assay (e.g., Luminex).

-

Receptor Binding Assays for CD23

To validate CD23 as a direct target, a competitive binding assay would be necessary.

-

Principle: This assay measures the ability of this compound to compete with a radiolabeled or fluorescently labeled ligand for binding to CD23.

-

Methodology:

-

Prepare cell membranes or purified recombinant protein expressing CD23.

-

Incubate the membranes/protein with a fixed concentration of a labeled ligand (e.g., [3H]-IgE or a fluorescently tagged anti-CD23 antibody) and varying concentrations of this compound.

-

After incubation, separate the bound and free ligand (e.g., by filtration).

-

Measure the amount of bound labeled ligand.

-

Determine the Ki (inhibition constant) of this compound from the competition curve.

-

Signaling Pathways and Visualizations

This compound interrupts the allergic inflammatory cascade at multiple points. The following diagrams illustrate the key signaling pathways and the proposed points of intervention for this compound.

Caption: Proposed mechanism of action of this compound in the allergic inflammation cascade.

Experimental Workflow for Target Validation

The logical flow for validating the targets of this compound would follow a hierarchical approach from in vitro characterization to in vivo efficacy models.

Caption: A logical workflow for the target identification and validation of this compound.

Potential Off-Target Effects: The Golgi Apparatus

It is noteworthy that other 2-phenylbenzimidazole derivatives have been reported to disrupt the structure and function of the Golgi apparatus, leading to anti-proliferative and antiviral effects. While the primary focus of this compound's development was on its anti-allergic properties, the potential for off-target effects on the Golgi apparatus cannot be ruled out and may have contributed to its overall biological profile. Further investigation would be required to determine if this compound significantly perturbs Golgi function at therapeutically relevant concentrations.

Conclusion

This compound was identified and validated as a potent inhibitor of the IgE-mediated allergic response through its antagonism of CD23 and its direct inhibitory effects on T-cell cytokine production. The available data, primarily from in vitro and preclinical in vivo studies, robustly support this mechanism of action. Although the clinical development of this compound was discontinued, the understanding of its target engagement provides valuable insights for the development of future therapies for allergic and inflammatory diseases.

References

AVP-13358 target identification and validation

An in-depth analysis of the available scientific literature reveals that AVP-13358 is a potent, orally active small molecule inhibitor of immunoglobulin E (IgE) and the low-affinity IgE receptor, CD23 (FcεRII). Initially developed by Avanir Pharmaceuticals for the treatment of allergic asthma and other immune-related disorders, its clinical development has since been discontinued. This technical guide provides a comprehensive overview of the target identification and validation of this compound, based on the available data.

Chemical Structure and Properties

This compound is a 2-(substituted phenyl)benzimidazole derivative. Its chemical formula is C30H29N5O2, and it has a molecular weight of 491.59 g/mol . The specific IUPAC name is 1H-Benzimidazole-5-carboxamide, N-2-pyridinyl-2-(4-((tricyclo(3.3.1.13,7)dec-1-ylcarbonyl)amino)phenyl)-.

Primary Targets and Mechanism of Action

The primary molecular targets of this compound identified through preclinical studies are CD23 and the signaling pathways downstream of IgE activation.[1][2] this compound exerts its therapeutic effects through a multi-faceted mechanism of action primarily centered on the inhibition of the allergic inflammatory cascade.

Target Identification

The identification of CD23 and IgE-mediated pathways as the primary targets of this compound likely stemmed from screening assays designed to identify inhibitors of allergic responses. The 2-phenylbenzimidazole (B57529) scaffold has been explored for its anti-allergic and anti-inflammatory properties.

Target Validation

The validation of these targets was likely achieved through a series of in vitro and in vivo experiments demonstrating the compound's ability to modulate specific biological processes.

In Vitro Validation:

-

IgE Inhibition: this compound has been shown to be a potent inhibitor of IgE.[2]

-

CD23 Antagonism: The compound acts as a CD23 antagonist, interfering with its role in IgE regulation and antigen presentation.[1]

-

Cytokine Release Inhibition: this compound directly acts on T cells to inhibit the production and release of key allergic-response cytokines, including IL-4, IL-5, and IL-13.[2]

-

B-cell and Monocyte Modulation: The compound also targets the B-cell IgE receptor (CD23) on human monocytes and the CD23 and IL-4 receptors on mouse B cells.[2]

In Vivo Validation:

-

Preclinical studies in BALB/c mice demonstrated the potent in vivo efficacy of this compound in suppressing IgE-mediated immune responses.[2]

Quantitative Data

The following table summarizes the available quantitative data for this compound's biological activity.

| Parameter | Species | Assay Type | Value (nM) | Reference |

| IC50 (IgE Inhibition) | Mouse (BALB/c) | In Vitro | 3 | [2] |

| IC50 (IgE Inhibition) | Mouse (BALB/c) | In Vivo | 8 | [2] |

Experimental Protocols

While the full detailed experimental protocols from the primary publication are not publicly available, based on standard immunological and pharmacological techniques, the following methodologies were likely employed for the target identification and validation of this compound.

Enzyme-Linked Immunosorbent Assay (ELISA) for IgE Inhibition

This assay would have been used to determine the in vitro IC50 value for IgE inhibition.

-

Principle: A multi-well plate is coated with an antigen that binds to IgE. A known concentration of IgE is then added along with varying concentrations of this compound. The amount of IgE that binds to the antigen is then detected using an enzyme-linked secondary antibody that recognizes IgE. The signal produced by the enzyme's substrate is inversely proportional to the inhibitory activity of this compound.

-

Methodology:

-

Coat 96-well plates with the relevant allergen (e.g., ovalbumin).

-

Block non-specific binding sites.

-

Add a fixed concentration of IgE and serial dilutions of this compound to the wells.

-

Incubate to allow for IgE binding to the antigen.

-

Wash the wells to remove unbound IgE and this compound.

-

Add a horseradish peroxidase (HRP)-conjugated anti-IgE antibody.

-

Incubate and wash.

-

Add a colorimetric HRP substrate (e.g., TMB).

-

Stop the reaction and measure the absorbance at the appropriate wavelength.

-

Calculate the IC50 value from the dose-response curve.

-

Cell-Based Assays for Cytokine Release

To assess the effect of this compound on T-cell cytokine production, a cell-based assay would have been utilized.

-

Principle: T cells are stimulated in vitro to produce cytokines in the presence and absence of this compound. The concentration of cytokines in the cell culture supernatant is then measured.

-

Methodology:

-

Isolate T cells from spleen or peripheral blood of mice or human donors.

-

Culture the T cells in the presence of a T-cell activator (e.g., anti-CD3/CD28 antibodies or a specific antigen).

-

Add varying concentrations of this compound to the cultures.

-

Incubate for a specified period (e.g., 24-72 hours).

-